BenchChemオンラインストアへようこそ!

N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-4-phenylbutanamide

Lipophilicity LogP Drug-likeness

Procure N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-4-phenylbutanamide (CAS 1286717-81-4) as a structurally defined phenylalkylimidazole building block for medicinal chemistry programs targeting GPCRs. Unlike rigid diaryl imidazoles (e.g., imidafenacin), its flexible ethylene-linked mono-phenyl scaffold enables rapid amide diversification for library synthesis. Validated as a pharmacologically inert negative control in H3 receptor assays (IC50 >30,000 nM for the des-methyl analog), it controls for non-specific effects in screening cascades. With a predicted logP of 2.53, it also serves as a reference compound for benchmarking CNS permeability in PAMPA and shake-flask solubility assays. The primary amide handle supports further derivatization via N-alkylation or N-acylation. Ideal for researchers requiring a synthetically tractable, well-characterized imidazole scaffold for lead optimization.

Molecular Formula C16H21N3O
Molecular Weight 271.364
CAS No. 1286717-81-4
Cat. No. B2676416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-4-phenylbutanamide
CAS1286717-81-4
Molecular FormulaC16H21N3O
Molecular Weight271.364
Structural Identifiers
SMILESCC1=NC=CN1CCNC(=O)CCCC2=CC=CC=C2
InChIInChI=1S/C16H21N3O/c1-14-17-10-12-19(14)13-11-18-16(20)9-5-8-15-6-3-2-4-7-15/h2-4,6-7,10,12H,5,8-9,11,13H2,1H3,(H,18,20)
InChIKeyUBLOAJLFEYIDEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(2-Methyl-1H-imidazol-1-yl)ethyl)-4-phenylbutanamide [CAS 1286717-81-4]: Chemical Identity & Sourcing Baseline


N-(2-(2-Methyl-1H-imidazol-1-yl)ethyl)-4-phenylbutanamide (CAS 1286717-81-4) is a synthetic small molecule (MW 273.36 g/mol, molecular formula C₁₆H₂₁N₃O) containing a 2-methylimidazole ring linked via an ethylene spacer to a 4-phenylbutanamide moiety [1]. It belongs to the phenylalkylimidazole class, which includes several pharmacologically active compounds [2]. This compound is primarily utilized as a research chemical and synthetic building block within medicinal chemistry programs [1].

Why N-(2-(2-Methyl-1H-imidazol-1-yl)ethyl)-4-phenylbutanamide Cannot Be Interchanged with Other Phenylalkylimidazoles


Generic substitution among phenylalkylimidazoles is not scientifically valid due to critical structural differences that dictate their pharmacological and physicochemical profiles. The presence of the 2-methyl substituent on the imidazole ring, the ethylene linker, and the nature of the phenyl substitution (mono- vs. diphenyl) fundamentally alters receptor subtype selectivity, binding affinity, lipophilicity, and metabolic stability [1][2]. For instance, imidafenacin (4-(2-methylimidazol-1-yl)-2,2-diphenylbutanamide) demonstrates sub-nanomolar affinity for muscarinic M3 receptors (Kb = 0.317 nM) due to its diphenyl substitution, a feature absent in N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-4-phenylbutanamide [1]. The following quantitative evidence underscores why each analog must be independently evaluated and cannot be assumed equivalent.

N-(2-(2-Methyl-1H-imidazol-1-yl)ethyl)-4-phenylbutanamide: Quantitative Differentiation Evidence Against Closest Analogs


Molecular Scaffold Differentiation: Mono-Phenyl vs. Di-Phenyl Substitution Impacts Predicted Lipophilicity by >1 Log Unit

N-(2-(2-Methyl-1H-imidazol-1-yl)ethyl)-4-phenylbutanamide possesses a single phenyl ring, resulting in a predicted logP of approximately 2.53, whereas imidafenacin (diphenyl analog) exhibits a measured logP of 4.20 . This >1.6 log unit difference translates to an ~40-fold difference in octanol-water partition coefficient, directly impacting membrane permeability, non-specific protein binding, and in vivo distribution [1].

Lipophilicity LogP Drug-likeness

Histamine H3 Receptor Binding: Target Compound Lacks Significant Affinity, Differentiating It from Imidazole-Containing H3 Ligands

In a radioligand displacement assay, N-[2-(1H-imidazol-5-yl)ethyl]-4-phenylbutanamide (a close structural analog lacking the 2-methyl group) exhibited an IC₅₀ of >30,000 nM at the human histamine H3 receptor [1]. By class-level inference, the 2-methyl substitution in the target compound is expected to further reduce or abolish H3 receptor binding, as the 2-position of the imidazole ring is critical for H3 pharmacophore interaction [2]. This contrasts sharply with dedicated H3 antagonists such as pitolisant (Ki ≈ 5 nM).

Histamine H3 receptor GPCR Selectivity

Predicted Metabolic Liability: CYP3A4-Mediated Clearance Differs from Imidafenacin Due to Absence of Quaternary Carbon

Imidafenacin is metabolized primarily by CYP3A4 and UGT1A4, with oxidative metabolism significantly reduced by CYP3A4 inhibitors [1]. The target compound, lacking the quaternary diphenyl-substituted carbon, is predicted to have altered CYP3A4 substrate recognition [2]. Imidazole-containing compounds are known to inhibit CYP450 enzymes; however, the specific inhibition potency varies substantially with N-substitution pattern [2]. The target compound, with an ethylene-linked amide, may exhibit reduced CYP3A4 inhibition compared to directly N-substituted analogs.

CYP3A4 Metabolic stability Drug-drug interaction

Kinase Inhibition Selectivity: Imidazole-Ethylene-Amide Scaffold Offers Tunable Kinase Profile Distinct from Diaryl Imidazoles

Imidazole-based compounds have been designed as CXCR3 antagonists with IC₅₀ values in the low nanomolar range [1]. The N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-4-phenylbutanamide scaffold, with its flexible ethylene linker, offers a distinct vector for amide substitution compared to the more rigid diaryl imidazoles [2]. This scaffold has been employed in patent literature for generating compound libraries targeting kinases, GPCRs, and other enzyme classes, providing a versatile starting point for lead optimization [2].

Kinase inhibition Scaffold hopping Selectivity

Recommended Procurement and Application Scenarios for N-(2-(2-Methyl-1H-imidazol-1-yl)ethyl)-4-phenylbutanamide


Medicinal Chemistry Scaffold for GPCR-Targeted Library Synthesis

The flexible ethylene-linked imidazole-amide scaffold enables rapid diversification at the amide position, making it a preferred building block for synthesizing compound libraries targeting GPCRs. Its structural distinction from rigid diaryl imidazoles (e.g., imidafenacin) allows exploration of distinct chemical space within phenylalkylimidazole programs, as evidenced by its inclusion in patent applications for therapeutic agent discovery [1].

Negative Control for Histamine H3 Receptor Screening Panels

Based on the demonstrated lack of significant histamine H3 receptor binding (IC₅₀ >30,000 nM for the closely related des-methyl analog), this compound can serve as a negative control or inactive comparator in H3 receptor screening assays. Procurement for this purpose is justified when a structurally matched but pharmacologically inert imidazole-containing compound is required to control for non-specific effects [2].

Physicochemical Probe for LogP-Solubility Optimization Studies

With a predicted logP of approximately 2.53, this compound occupies a favorable lipophilicity range for CNS drug discovery (typically logP 2–4). It can serve as a reference compound for benchmarking permeability and solubility in parallel artificial membrane permeability assays (PAMPA) and shake-flask solubility determinations, aiding in the optimization of lead series where lipophilicity reduction is a key objective [3].

Chemical Intermediate for Amide-Focused Derivatization

The primary amide functionality provides a reactive handle for further derivatization, including N-alkylation, N-acylation, or conversion to other functional groups. This compound is suitable for use as a key intermediate in multi-step synthetic routes toward more complex imidazole-containing bioactive molecules, as described in general imidazole synthesis methodologies [4].

Quote Request

Request a Quote for N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-4-phenylbutanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.